molecular formula C12H5Cl5 B1593880 2,2',3,6,6'-Pentachlorobiphenyl CAS No. 73575-54-9

2,2',3,6,6'-Pentachlorobiphenyl

Cat. No.: B1593880
CAS No.: 73575-54-9
M. Wt: 326.4 g/mol
InChI Key: QQFGAXUIQVKBKU-UHFFFAOYSA-N
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Description

2,2',3,6,6'-Pentachlorobiphenyl (PCB-96) is a polychlorinated biphenyl, a class of organic compounds consisting of two benzene rings bonded together with chlorine atoms attached at various positions. PCBs are known for their chemical stability and resistance to acids, bases, and heat, making them useful in various industrial applications. due to their persistence in the environment and potential health risks, their production has been banned in many countries.

Preparation Methods

Synthetic Routes and Reaction Conditions: PCB-96 can be synthesized through the chlorination of biphenyl. The process involves the substitution of hydrogen atoms on the biphenyl rings with chlorine atoms under controlled conditions. The reaction typically requires a catalyst, such as ferric chloride (FeCl₃), and is conducted at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of PCB-96 involves the chlorination of biphenyl in the presence of a catalyst. The reaction is carried out in a reactor vessel under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. The resulting product is then purified through distillation and other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: PCB-96 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: PCB-96 can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Substitution reactions involve replacing chlorine atoms with other functional groups, such as hydroxyl (-OH) or amino (-NH₂) groups, using appropriate reagents and conditions.

Major Products Formed:

  • Oxidation: The oxidation of PCB-96 can lead to the formation of biphenylquinones and other oxidized derivatives.

  • Reduction: Reduction reactions can produce partially or fully dechlorinated biphenyls.

  • Substitution: Substitution reactions can result in the formation of hydroxylated or aminated biphenyls.

Scientific Research Applications

  • Chemistry: PCB-96 is used as a model compound in the study of polychlorinated biphenyls and their environmental impact. It serves as a reference in analytical methods for detecting and quantifying PCBs in environmental samples.

  • Biology: Research on PCB-96 has focused on its toxicological effects on living organisms. Studies have shown that PCB-96 can disrupt endocrine function, affect reproductive health, and cause developmental abnormalities in animals.

  • Medicine: PCB-96 has been investigated for its potential role in human health. Exposure to PCB-96 has been linked to various health issues, including cancer, immune system disorders, and neurological effects.

  • Industry: Although the production of PCBs has been banned, PCB-96 is still used in research to understand the behavior and fate of PCBs in the environment. It helps in developing remediation strategies for contaminated sites.

Comparison with Similar Compounds

PCB-96 is one of many polychlorinated biphenyl congeners, each with unique properties and effects. Some similar compounds include:

  • 2,2',3,4,6-Pentachlorobiphenyl (PCB-95): Similar to PCB-96, PCB-95 is also a persistent environmental pollutant with toxic effects on living organisms.

  • 2,2',4,6,6'-Pentachlorobiphenyl (PeCB): PeCB has been shown to induce mitotic arrest and activate p53-dependent transcription pathways.

  • 2,2',3,5',6-Pentachlorobiphenyl (PCB-95): PCB-95 has been studied for its enantioselective toxicity effects on developing brains in zebrafish larvae.

Each of these compounds has unique structural features and biological activities, making them important subjects of scientific research.

Properties

IUPAC Name

1,2,4-trichloro-3-(2,6-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-6-2-1-3-7(14)10(6)11-8(15)4-5-9(16)12(11)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFGAXUIQVKBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=C(C=CC(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074216
Record name 2,2',3,6,6'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73575-54-9
Record name 1,1′-Biphenyl, 2,2′,3,6,6′-pentachloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73575-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,6,6'-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,6,6'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,6,6'-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K42VE4HVAP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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